molecular formula C21H38O9 B13835058 2,2'-(3,10-Dimethyl-6-((2-(oxiran-2-ylmethoxy)propoxy)methyl)-2,5,8,11-tetraoxadodecane-1,12-diyl)dioxirane

2,2'-(3,10-Dimethyl-6-((2-(oxiran-2-ylmethoxy)propoxy)methyl)-2,5,8,11-tetraoxadodecane-1,12-diyl)dioxirane

Cat. No.: B13835058
M. Wt: 434.5 g/mol
InChI Key: HAZWONBCJXKAMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Glycerol propoxylate triglycidyl ether is synthesized through the etherification of glycerol with propylene oxide, followed by the reaction with epichlorohydrin. The process involves the following steps:

Industrial Production Methods: The industrial production of glycerol propoxylate triglycidyl ether typically involves continuous processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Glycerol propoxylate triglycidyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C21H38O9

Molecular Weight

434.5 g/mol

IUPAC Name

2-[1-[1,3-bis[2-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propan-2-yloxymethyl]oxirane

InChI

InChI=1S/C21H38O9/c1-15(24-9-19-12-28-19)4-22-7-18(27-6-17(3)26-11-21-14-30-21)8-23-5-16(2)25-10-20-13-29-20/h15-21H,4-14H2,1-3H3

InChI Key

HAZWONBCJXKAMF-UHFFFAOYSA-N

Canonical SMILES

CC(COCC(COCC(C)OCC1CO1)OCC(C)OCC2CO2)OCC3CO3

Origin of Product

United States

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